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molecular formula C22H14N2O6 B8491291 1,6-Bis(4-nitrophenoxy)naphthalene CAS No. 143996-00-3

1,6-Bis(4-nitrophenoxy)naphthalene

Cat. No. B8491291
M. Wt: 402.4 g/mol
InChI Key: URRRIFDLRZGMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05225517

Procedure details

232.7 g of 1,6-naphthalene diol, 409.5 g of 4-fluoronitrobenzene and 402.1 g potassium carbonate were combined with 1 1. of dimethylacetamide (DMAc) and heated to reflux for 1 hour to form 1,6-bis-(4-nitrophenoxy) naphthalene. The mixture was concentrated by distilling off 500 ml of DMAc. The mixture was cooled to room temperature and the product precipitated by pouring into 1 1. of water. A light tan solid was collected and washed with three 500 ml portions of methanol to facilitate drying.
Quantity
232.7 g
Type
reactant
Reaction Step One
Quantity
409.5 g
Type
reactant
Reaction Step Two
Quantity
402.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:12])[C:10]2[C:5](=[CH:6][C:7](O)=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.F[C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=1.[C:23](=[O:26])([O-])[O-].[K+].[K+]>CC(N(C)C)=O>[N+:20]([C:17]1[CH:18]=[CH:19][C:14]([O:12][C:1]2[C:10]3[C:5](=[CH:6][C:7]([O:26][C:23]4[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=4)=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]=2)=[CH:15][CH:16]=1)([O-:22])=[O:21] |f:2.3.4|

Inputs

Step One
Name
Quantity
232.7 g
Type
reactant
Smiles
C1(=CC=CC2=CC(=CC=C12)O)O
Step Two
Name
Quantity
409.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
402.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OC2=CC=CC3=CC(=CC=C23)OC2=CC=C(C=C2)[N+](=O)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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